N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-17(10-11-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCAURIFKKSYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . The phenylsulfonyl-propanamide moiety is then introduced through a series of substitution reactions, often involving sulfonyl chlorides and amides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperbenzoic acid.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when modifying the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chlorides and amides in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The indeno-thiazole core is known to interact with various proteins, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indeno-Thiazole Derivatives with Varied Substituents
describes four 8H-indeno[1,2-d]thiazol-2-amine derivatives (Table 1). These compounds differ in their N-substituents, which influence synthetic yields and spectral properties:
| Compound | Substituent | Yield (%) | MS (DCI+) [M+H]+ |
|---|---|---|---|
| N-Allyl derivative (1-5) | Allyl | 12 | 229.1 |
| N-Phenyl derivative (1-6) | Phenyl | 34 | 265.1 |
| N-(3-Fluorophenyl) (1-7) | 3-Fluorophenyl | 24 | 283.3 |
| N-Methyl derivative (1-8) | Methyl | 53 | 203.3 |
Key Observations :
- The methyl-substituted derivative (1-8) achieves the highest yield (53%), likely due to reduced steric hindrance and simpler reaction kinetics .
- Bulky substituents (e.g., allyl, 3-fluorophenyl) result in lower yields, suggesting steric effects hinder cyclization or purification steps.
Propanamide Derivatives with Thiazole Cores
and highlight propanamide derivatives with thiazole or indole-thiazole hybrids. For example:
- Compound 31 (): N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide features a fluorophenyl group and furan side chain, synthesized via Suzuki coupling. This compound exhibits potent KPNB1 inhibition and anticancer activity .
- Compound 10 (): N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide shows higher activity scores (4/4/4) compared to its non-chlorinated analog (3/4/3), indicating electron-withdrawing substituents (Cl, F) enhance bioactivity .
Comparison with Target Compound :
- Synthetic routes for the target compound (e.g., thiourea-based cyclization, as in ) differ from Suzuki coupling used for Compound 31, affecting scalability .
Antiviral and Anticancer Profiles
- Indeno-Thiazole Derivatives (): Designed as SARS-CoV-2 inhibitors, these compounds demonstrate the therapeutic relevance of the indeno-thiazole scaffold. Methoxy group positioning (5 vs. 6) in these derivatives influences antiviral potency, highlighting the importance of substituent placement .
Target Compound’s Potential:
- The phenylsulfonyl group may enhance binding to viral proteases or kinases, similar to chlorophenyl/fluorophenyl groups in other analogs. However, its activity remains unvalidated in the provided evidence.
Structural and Crystallographic Insights
reports the crystal structure of a bromo-fluoro-substituted indeno-thiazole derivative. Key features include:
Implications for Target Compound :
Comparative Physicochemical Properties
- Chlorophenyl/thiophenyl derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 398.5 g/mol
- CAS Number : 922849-65-8
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its inhibitory effects on various biological targets.
Inhibition of SARS-CoV-2 Protease
Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CL pro), which is crucial for viral replication. A notable study synthesized several derivatives of 8H-indeno[1,2-d]thiazole and identified compound 7a with an IC50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro, indicating promising antiviral activity .
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active site of the protease, potentially preventing substrate access and subsequent viral replication.
- Structure-Activity Relationship (SAR) : Variations in substituents on the indeno[1,2-d]thiazole scaffold influence inhibitory potency, indicating that specific structural features are critical for biological activity .
Study 1: Antiviral Activity Against COVID-19
A study published in May 2022 synthesized a series of indeno[1,2-d]thiazole derivatives and evaluated their activity against SARS-CoV-2. The research found that modifications to the molecular structure significantly impacted inhibitory efficacy. For instance, replacing electron-withdrawing groups diminished activity, highlighting the importance of specific functional groups in maintaining potency .
Study 2: Adenosine Receptor Modulation
Indeno[1,2-d]thiazoles have been reported to act as allosteric enhancers at A1 adenosine receptors. This class of compounds has shown anorectic effects in animal models, suggesting potential applications in metabolic disorders . The modulation of adenosine receptors can influence various physiological processes including metabolism and appetite regulation.
Data Table: Biological Activities and IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
